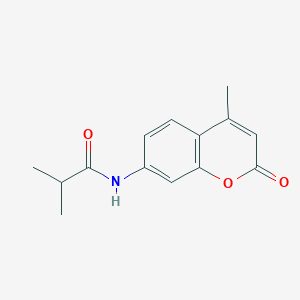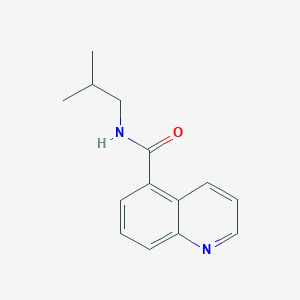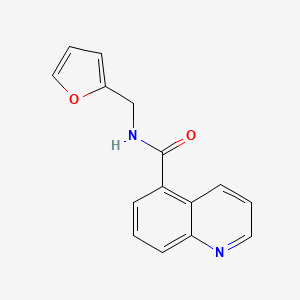
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a widely used antidepressant drug that is classified as a selective and reversible inhibitor of MAO-A. Moclobemide is a unique antidepressant that has been proven to be effective in the treatment of depression and anxiety disorders. The purpose of
Mecanismo De Acción
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide acts by inhibiting the activity of MAO-A, an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which helps to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which helps to alleviate the symptoms of depression and anxiety. This compound has also been shown to improve cognitive function and reduce the symptoms of fatigue and sleep disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide in lab experiments is its selectivity and reversibility. This compound is a selective inhibitor of MAO-A, which means that it does not affect the activity of MAO-B. This makes it a useful tool for studying the specific effects of MAO-A inhibition. Another advantage of using this compound is its reversibility. This compound is rapidly metabolized and eliminated from the body, which means that its effects are reversible and can be easily controlled.
One of the limitations of using this compound in lab experiments is its potential for drug interactions. This compound can interact with other drugs that are metabolized by the same enzyme system, which can lead to adverse effects. Another limitation of using this compound is its potential for side effects, which can include gastrointestinal disturbances, insomnia, and headache.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide. One area of research is the development of new and more effective antidepressant drugs that target the monoamine neurotransmitter system. Another area of research is the exploration of the potential use of this compound in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly on its effects on cognitive function and sleep.
Métodos De Síntesis
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide is synthesized using a simple and efficient process. The synthesis of this compound involves the reaction of 4-methyl-2-oxochromene-7-carboxylic acid with 2-amino-2-methylpropanol in the presence of a suitable solvent. The reaction is carried out at a temperature of 60-70°C for several hours. The product is then purified by recrystallization or chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in the treatment of both major depression and social anxiety disorder. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8(2)14(17)15-10-4-5-11-9(3)6-13(16)18-12(11)7-10/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSGMEQZPCNNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(furan-2-yl)-3-methyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476800.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)


![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)

![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B7476854.png)
![N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7476858.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)